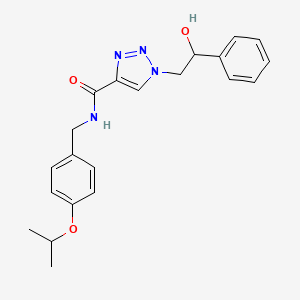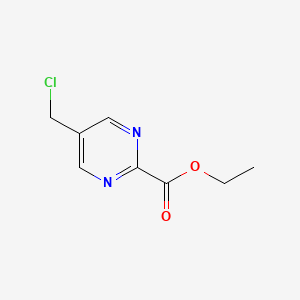
1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives explored their possible antimicrobial properties. These compounds, derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and featuring various substitutions, exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Catalytic and Chemical Synthesis Applications
Another research focused on the ester cleavage properties of synthetic hydroxybenzotriazoles in cationic monovalent and gemini surfactant micelles. The study synthesized new hydroxybenzotriazole derivatives and investigated their ability to enhance the hydrolysis of specific esters, demonstrating the compounds' potential in catalytic processes and chemical synthesis (Bhattacharya & Kumar, 2005).
Antioxidant Properties
Research into 2,4,6-Tris(hydroxybenzylthio)triazines, which share a structural resemblance to the queried compound, has shown their preparation involves reacting trithiocyanuric acid, formaldehyde, and a hydroxyl benzene compound. Compounds made using a hindered phenol as the hydroxyl benzene component exhibited utility as antioxidants for polymers and other high molecular weight materials, indicating potential applications in materials science (Garman, 1981).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-[(4-propan-2-yloxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-15(2)28-18-10-8-16(9-11-18)12-22-21(27)19-13-25(24-23-19)14-20(26)17-6-4-3-5-7-17/h3-11,13,15,20,26H,12,14H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXLUWOGZGONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)


![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

